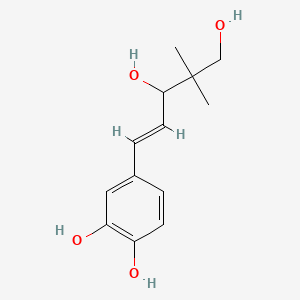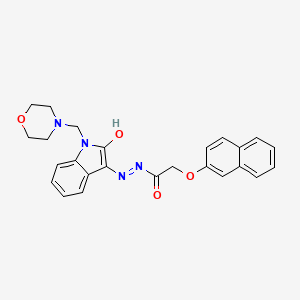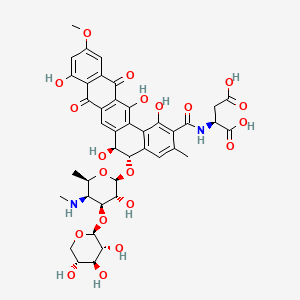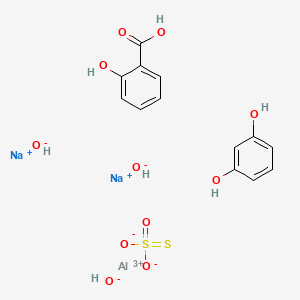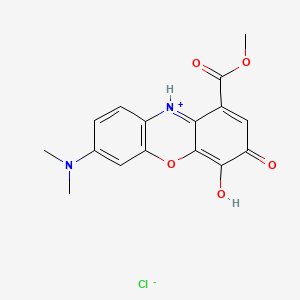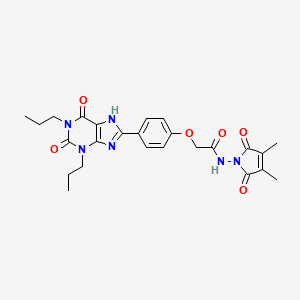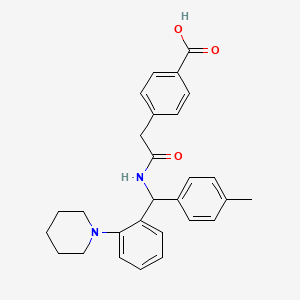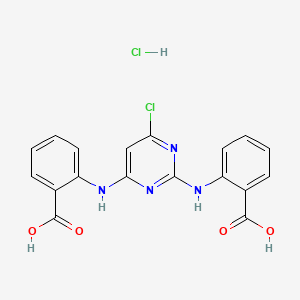
Anthranilic acid, N,N'-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as aminobenzoic acids. This compound is characterized by the presence of a benzene ring substituted with an amine group and a carboxylic acid group, along with a chloropyrimidine moiety. It is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from anthranilic acid
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product yield. Common reagents used include chlorinating agents and pyrimidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity.
Análisis De Reacciones Químicas
Anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the chloropyrimidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Aplicaciones Científicas De Investigación
Anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein labeling.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride can be compared with other similar compounds:
Similar Compounds: Other aminobenzoic acids, such as 2-aminobenzoic acid and 4-aminobenzoic acid, share structural similarities.
Uniqueness: The presence of the chloropyrimidine moiety distinguishes this compound from other aminobenzoic acids, providing unique chemical properties and reactivity.
List of Similar Compounds: 2-aminobenzoic acid, 4-aminobenzoic acid, and other substituted aminobenzoic acids
Propiedades
Número CAS |
89450-94-2 |
|---|---|
Fórmula molecular |
C18H14Cl2N4O4 |
Peso molecular |
421.2 g/mol |
Nombre IUPAC |
2-[[2-(2-carboxyanilino)-6-chloropyrimidin-4-yl]amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C18H13ClN4O4.ClH/c19-14-9-15(20-12-7-3-1-5-10(12)16(24)25)23-18(22-14)21-13-8-4-2-6-11(13)17(26)27;/h1-9H,(H,24,25)(H,26,27)(H2,20,21,22,23);1H |
Clave InChI |
FZRGMCQPLDXMOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=NC(=N2)NC3=CC=CC=C3C(=O)O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



